molecular formula C15H13IO3 B1359022 3,5-Dimethoxy-4'-iodobenzophenone CAS No. 951892-20-9

3,5-Dimethoxy-4'-iodobenzophenone

Cat. No. B1359022
CAS RN: 951892-20-9
M. Wt: 368.17 g/mol
InChI Key: VPIWYDYRVNXWOL-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4’-iodobenzophenone, also known as DIBOA-I, is a synthetic derivative. It has a molecular weight of 368.17 and its IUPAC name is (3,5-dimethoxyphenyl)(4-iodophenyl)methanone .


Molecular Structure Analysis

The InChI code for 3,5-Dimethoxy-4’-iodobenzophenone is 1S/C15H13IO3/c1-18-13-7-11(8-14(9-13)19-2)15(17)10-3-5-12(16)6-4-10/h3-9H,1-2H3 . This indicates the presence of iodine (I), carbon ©, hydrogen (H), and oxygen (O) atoms in the molecule.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Mycophenolic Acid Analogues : 3,5-Dimethoxy-4'-iodobenzophenone is utilized as an intermediate in the synthesis of mycophenolic acid and its analogues. This process involves multiple steps, starting from a related compound, methyl 3,5-dimethoxybenzoate, yielding phthalide intermediates (Makara, Anderson, & Klubek, 1996).

  • Synthesis of Novel Chemical Compounds : The compound's derivatives have been used in the synthesis of new chemical structures, such as benzophenones and phthalides, which are of interest in various scientific applications. These include the study of molecular structures and reactions in chemical synthesis (Ahad, Banham, & Whalley, 1980).

  • Metal Complex Formation : Research has been conducted on the synthesis and optical studies of metal complexes involving derivatives of 3,5-Dimethoxy-4'-iodobenzophenone. These complexes have applications in understanding optical properties and potential uses in materials science (Mekkey, Mal, & Kadhim, 2020).

Analytical Applications

  • High-Performance Liquid Chromatography (HPLC) Analysis : HPLC methods have been developed for the quantitative and qualitative analysis of compounds structurally similar to 3,5-Dimethoxy-4'-iodobenzophenone. These methods are crucial for purity assessment and identification in pharmaceutical and chemical industries (Hong-jin, 2007).

Medicinal Chemistry

  • Pharmaceutical Research : Its derivatives have been explored in pharmaceutical research, particularly in synthesizing compounds with potential therapeutic applications. For example, studies on the anti-sickling, analgesic, and anti-inflammatory properties of compounds structurally related to 3,5-Dimethoxy-4'-iodobenzophenone indicate possible uses in managing diseases like sickle cell anemia (Gamaniel, Samuel, & Kapu, 2000).

  • Laccase-Mediated Degradation Studies : Investigations into the degradation mechanisms of lignin model compounds, including derivatives of 3,5-Dimethoxy-4'-iodobenzophenone, provide insights into environmental degradation processes and potential applications in bioremediation and waste management (Kawai, Umezawa, & Higuchi, 1988).

properties

IUPAC Name

(3,5-dimethoxyphenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-18-13-7-11(8-14(9-13)19-2)15(17)10-3-5-12(16)6-4-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIWYDYRVNXWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258088
Record name (3,5-Dimethoxyphenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxy-4'-iodobenzophenone

CAS RN

951892-20-9
Record name (3,5-Dimethoxyphenyl)(4-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethoxyphenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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